CID 71447132, also known as (Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid, is a complex organic compound with significant implications in various scientific fields. This compound belongs to the class of enones and is characterized by its unique structural features that facilitate its diverse applications in chemical research and industry.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed information regarding its synthesis and properties. The Chemical Abstracts Service number for CID 71447132 is 37191-24-5.
CID 71447132 is classified under organic compounds, specifically as an enone due to the presence of a carbonyl group adjacent to a double bond. Its IUPAC name is but-3-enoic acid; (Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid, and it has a molecular formula of C12H18O6.
The synthesis of CID 71447132 typically involves several key steps:
The reaction is typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess the progression and completion of the synthesis.
CID 71447132 possesses a distinctive molecular structure characterized by:
The structural representation can be summarized in the following data:
Property | Data |
---|---|
Molecular Formula | C12H18O6 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | (Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid |
InChI | InChI=1S/C8H12O4.C4H6O2/c1-6(2)5-12-8(11)4-3-7(9)10;1-2-3-4(5)6/h3-4,6H,5H2,1-2H3,(H,9,10);2H,1,3H2,(H,5,6)/b4-3- |
InChI Key | IPJYYPQWXQGMEY-LNKPDPKZSA-N |
The compound's unique structure allows it to engage in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
CID 71447132 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions—temperature, pH, and solvent—are carefully controlled for optimal outcomes.
The mechanism of action for CID 71447132 involves its interaction with biological molecules at a molecular level:
CID 71447132 exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in research and industry.
CID 71447132 has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3